氟轻松丙酮酯-13C3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

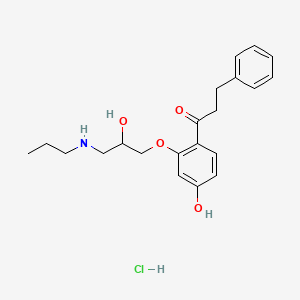

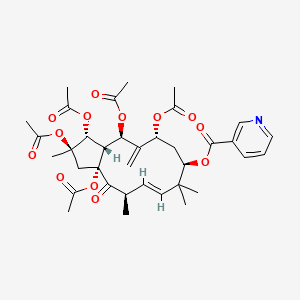

Fluocinolone Acetonide-13C3 is a synthetic corticosteroid used primarily in dermatology to treat various skin conditions. It is a labeled compound where three carbon atoms are replaced with carbon-13 isotopes, making it useful in research applications, particularly in tracing and studying metabolic pathways. Fluocinolone Acetonide itself is known for its anti-inflammatory and immunosuppressive properties, making it effective in treating conditions such as eczema, psoriasis, and dermatitis .

科学研究应用

Fluocinolone Acetonide-13C3 has a wide range of scientific research applications:

Chemistry: Used as a tracer in studying chemical reactions and metabolic pathways.

Biology: Employed in research on cellular processes and enzyme activities.

Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

作用机制

Target of Action

Fluocinolone Acetonide-13C3 is a synthetic corticosteroid . The primary target of this compound is the glucocorticoid receptor (GR) . The GR plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Fluocinolone Acetonide-13C3 interacts with its target, the glucocorticoid receptor, to exert its therapeutic effects . It acts by inhibiting edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . This interaction results in vasoconstriction and suppression of membrane permeability, mitotic activity, immune response, and release of inflammatory mediators .

Biochemical Pathways

The compound’s interaction with the glucocorticoid receptor influences several biochemical pathways. For instance, it has been found to decrease glycogenesis (formation of glycogen) and promote the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Pharmacokinetics

It is known that the compound presents a high lipophilicity , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of Fluocinolone Acetonide-13C3.

Result of Action

The molecular and cellular effects of Fluocinolone Acetonide-13C3’s action are primarily anti-inflammatory. It relieves symptoms of inflammatory skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye . In combination with transforming growth factor beta 3 (TGF-β3), it has been found to strongly potentiate chondrogenic differentiation of human bone marrow–derived mesenchymal stem cells (hBMSCs) .

Action Environment

The efficacy and stability of Fluocinolone Acetonide-13C3 can be influenced by various environmental factors. For instance, when administered as an eye implant, it presents a sustained delivery for even 12 months, with a concentration generally higher in the vitreous and retina with a little dispersion to the aqueous humor

生化分析

Biochemical Properties

Fluocinolone Acetonide-13C3 is known to interact with various enzymes, proteins, and other biomolecules. It is a corticosteroid and thus, it can be inferred that it acts by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation .

Cellular Effects

Fluocinolone Acetonide-13C3 has a significant impact on various types of cells and cellular processes. It is used to treat skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fluocinolone Acetonide-13C3 exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluocinolone Acetonide-13C3 change over time. It has been observed that the FAc implant releases a submicrogram (0.2 µg/day) dose of fluocinolone acetonide, providing steady-state human aqueous concentrations of approximately 1 ng/mL . This 3-year duration of release, with near-zero order kinetic profile, is currently possible only with non-bioerodable technology .

Dosage Effects in Animal Models

The effects of Fluocinolone Acetonide-13C3 vary with different dosages in animal models. Systemic effects such as some adrenal suppression and weight loss have been observed following topical application of fluocinolone acetonide, especially at elevated dosage levels .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fluocinolone Acetonide-13C3 involves multiple steps, starting from a suitable steroid precursor. The key steps include:

Fluorination: Introduction of fluorine atoms at specific positions on the steroid nucleus.

Acetonide Formation: Formation of the acetonide group by reacting the steroid with acetone in the presence of an acid catalyst.

Isotope Labeling: Incorporation of carbon-13 isotopes at designated positions, typically achieved through the use of labeled precursors or reagents.

Industrial Production Methods: Industrial production of Fluocinolone Acetonide-13C3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

化学反应分析

Types of Reactions: Fluocinolone Acetonide-13C3 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation of hydroxyl groups results in ketones or carboxylic acids, while reduction of ketones yields hydroxyl groups .

属性

IUPAC Name |

(1S,8S,9S,11S,13S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13?,14-,16?,17-,19?,21-,22-,23?,24+/m0/s1/i1+1,2+1,20+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLZLNTKCEFIT-SFFUNZARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3([C@H](C1CC4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CC(C5=CC(=O)C=C[C@@]53C)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)

![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)